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Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation

channels that play crucial roles in a variety of physiological processes, including smooth

muscle contraction, synaptic transmission, and endothelial permeability.[1][2] The TRPC4 and

TRPC5 subtypes are of particular interest due to their involvement in neurological and

cardiovascular functions.[3][4] The lack of potent and selective pharmacological inhibitors has

historically hindered the detailed investigation of these channels. This technical guide focuses

on ML204, a novel and potent antagonist that selectively modulates native TRPC4 and TRPC5

ion channels, providing a valuable tool for in vitro and in vivo research.[1][2][5]

Core Compound: ML204
ML204, with the chemical name 4-methyl-2-(1-piperidinyl)quinoline, was identified through a

high-throughput screen of over 300,000 compounds from the Molecular Libraries Small

Molecule Repository (MLSMR).[1][2] It emerged as a potent inhibitor of TRPC4β-mediated

intracellular Ca2+ influx.[1][2] Subsequent studies have characterized its selectivity and

mechanism of action, establishing it as a key pharmacological tool for studying TRPC4/C5

function.[1][6][7]

Quantitative Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1676640?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6025525/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4552833/
https://www.benchchem.com/product/b1676640?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://www.researchgate.net/publication/51527253_Identification_of_ML204_a_Novel_Potent_Antagonist_That_Selectively_Modulates_Native_TRPC4C5_Ion_Channels
https://www.benchchem.com/product/b1676640?utm_src=pdf-body
https://www.benchchem.com/product/b1676640?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://www.medchemexpress.com/ML204.html
https://www.selleckchem.com/products/ml204.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The inhibitory potency of ML204 has been quantified across various experimental setups. The

following table summarizes the key quantitative data for ML204's activity on TRPC channels.
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Channel
Assay
Type

Activatio
n Method

Measured
Paramete
r

Value
(μM)

Cell Line
Referenc
e

TRPC4β

Fluorescen

t

Intracellula

r Ca²+

Assay

μ-opioid

receptor

stimulation

(DAMGO)

IC₅₀ 0.96 HEK293 [1][2][7]

TRPC4β

Fluorescen

t

Intracellula

r Ca²+

Assay

Muscarinic

receptor

stimulation

(ACh)

IC₅₀ 2.91 HEK293 [1]

TRPC4β

Whole-Cell

Patch

Clamp

μ-opioid

receptor

stimulation

(DAMGO)

IC₅₀

2.9 (single-

dose) /

3.55 (multi-

dose)

HEK293 [1]

TRPC4β

Automated

Electrophy

siology

μ-opioid

receptor

stimulation

(DAMGO)

IC₅₀ 2.6 HEK293 [8][9]

TRPC5
Electrophy

siology

μ-opioid

receptor

stimulation

%

Inhibition

@ 10µM

~65% HEK293 [1]

TRPC6

Fluorescen

t

Intracellula

r Ca²+

Assay

Muscarinic

receptor

stimulation

IC₅₀

~18.2 (19-

fold less

potent than

on

TRPC4β)

HEK293 [1][2][7]
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TRPC6
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)

%

Inhibition

@ 10µM

~38% HEK293 [1]

TRPC6
Electrophy
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stimulation

%

Inhibition

@ 10µM

None HEK293 [1]

TRPV1,

TRPV3,

TRPA1,

TRPM8

Electrophy

siology/Flu

orescent

Assays

Various

%

Inhibition

@ 10-

20µM

No

appreciabl

e block

(<20%)

Mouse

DRG

neurons /

HEK293

[1][2][7]

KCNQ2,

Voltage-

gated Na+,

K+, Ca²+

channels

Electrophy

siology
Various

%

Inhibition

@ 10-

30µM

No

significant

inhibition

Mouse

DRG

neurons

[1][2][7]

Mechanism of Action
ML204 acts as a direct blocker of the TRPC4 and TRPC5 channel pores.[10] This conclusion is

supported by evidence showing that its inhibitory activity is independent of the G-protein

coupled receptor (GPCR) signaling pathway used to activate the channel.[1][2][11] ML204
effectively blocks TRPC4β currents activated through both Gᵢ/ₒ-coupled μ-opioid receptors and

Gᵩ/₁₁-coupled M3-like muscarinic receptors.[6][7] Furthermore, its ability to block currents

activated by intracellular dialysis of GTPγS, which persistently activates G-proteins, strongly

suggests a direct interaction with the channel protein itself rather than an upstream signaling

component.[1][2][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://www.selleckchem.com/products/ml204.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://www.selleckchem.com/products/ml204.html
https://www.benchchem.com/product/b1676640?utm_src=pdf-body
http://content-assets.jci.org/manuscripts/71000/71165/JCI71165.v1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://www.biocrick.com/ML-204-BCC6272.html
https://www.benchchem.com/product/b1676640?utm_src=pdf-body
https://www.medchemexpress.com/ML204.html
https://www.selleckchem.com/products/ml204.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190871/
https://pubmed.ncbi.nlm.nih.gov/21795696/
https://www.biocrick.com/ML-204-BCC6272.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GPCR Activation

Channel Modulation

G-protein Coupled
Receptor (e.g., μ-opioid, M2/M3)

G-protein
(Gᵢ/ₒ or Gᵩ/₁₁)

activates

Agonist
(e.g., DAMGO, Carbachol)

binds

TRPC4/C5 Channel

activates

Cation Influx
(Ca²⁺, Na⁺)

mediates

ML204

blocks

Click to download full resolution via product page

Caption: Signaling pathway of TRPC4/C5 activation and inhibition by ML204.
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Detailed methodologies for the key experiments used to characterize ML204 are provided

below.

High-Throughput Fluorescent Intracellular Ca²⁺ Assay
This assay was central to the discovery of ML204 and is used to measure changes in

intracellular calcium concentration upon channel activation and inhibition.

Objective: To identify and characterize inhibitors of TRPC4-mediated calcium influx.

Methodology:

Cell Culture: HEK293 cells stably expressing mouse TRPC4β and a G-protein coupled

receptor (e.g., μ-opioid receptor) are cultured in appropriate media.[8]

Cell Plating: Cells are seeded into 384-well plates and incubated to allow for adherence.[12]

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM,

for a specified time at 37°C.[8][12]

Compound Addition: ML204 or other test compounds at various concentrations are added to

the wells.

Channel Activation: A specific agonist (e.g., 300 nM DAMGO for μ-opioid receptor) is added

to activate the GPCR signaling cascade, leading to the opening of TRPC4 channels.[8]

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to

intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g.,

FDSS instrument).[8]

Data Analysis: The fluorescence signal is analyzed to determine the concentration-response

curve and calculate the IC₅₀ value for the test compound.

Start HEK293 cells expressing
TRPC4β and GPCR

Seed cells in
384-well plate Load with Fluo-4 AM Add ML204 Add Agonist (e.g., DAMGO) Measure Fluorescence

(FDSS) Calculate IC₅₀ End
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Click to download full resolution via product page

Caption: Workflow for the high-throughput fluorescent calcium assay.

Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel activity and is used to

confirm the inhibitory effects of ML204 on TRPC4/C5 currents.[13][14]

Objective: To directly measure the effect of ML204 on ion currents flowing through TRPC4/C5

channels.

Methodology:

Cell Preparation: HEK293 cells expressing the target channel (e.g., TRPC4β) and a

corresponding GPCR are grown on coverslips.[8]

Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 4-8 MΩ

and filled with an intracellular solution.[15] The intracellular solution typically contains (in

mM): 110 CsCl, 10 HEPES, 10 BAPTA, 1 MgCl₂, and 6.46 CaCl₂ (for ~400 nM free Ca²⁺).[8]

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and

gentle suction is applied to form a high-resistance (GΩ) seal.[14][16]

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell

membrane under the pipette tip, establishing electrical and molecular access to the cell's

interior.[15][16]

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., 0 mV).[8]

Voltage ramps (e.g., from -100 mV to +120 mV) are applied to elicit channel currents.[1][8]

Channel Activation: The channels are activated by adding an agonist to the extracellular

solution (e.g., 50 nM DAMGO) or by including GTPγS in the intracellular solution to

constitutively activate G-proteins.[1][8]

Compound Application: ML204 is applied to the bath solution, and the resulting change in

current is recorded.
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Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and

appropriate software. The degree of inhibition at different concentrations is used to

determine the IC₅₀.
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Caption: Workflow for whole-cell patch clamp electrophysiology.
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Selectivity Profile
A key advantage of ML204 is its selectivity for TRPC4 and TRPC5 over other TRP channel

family members and other ion channels.[1][6][7] As summarized in the data table, ML204
exhibits at least 19-fold selectivity against TRPC6 and has no significant effect on TRPV1,

TRPV3, TRPA1, and TRPM8 channels at concentrations up to 20 μM.[1][2][7] It also does not

appreciably block native voltage-gated sodium, potassium, or calcium channels.[1][2][7] This

selectivity profile makes ML204 a superior tool compared to less specific TRP channel blockers

like SKF96365 and 2-aminoethoxydiphenyl borate (2-APB).[1]

In Vivo and Ex Vivo Applications
The utility of ML204 extends beyond in vitro cell-based assays. It has been effectively used to

probe the function of native TRPC4 channels. For instance, in isolated guinea pig ileal

myocytes, ML204 blocked muscarinic cation currents (mICAT), which are known to be primarily

mediated by TRPC4, demonstrating its efficacy on endogenous channels.[1][11] In animal

models, ML204 has been used to investigate the role of TRPC4/C5 in visceral pain and

neuropathic pain, with intraperitoneal administration showing dose-dependent analgesic

effects.[13] Furthermore, studies in animal models of kidney disease have shown that ML204
can prevent podocyte death and reduce proteinuria, highlighting the therapeutic potential of

targeting TRPC5.[3][10]

Conclusion
ML204 is a well-characterized, potent, and selective blocker of TRPC4 and TRPC5 channels.

Its direct mechanism of action and favorable selectivity profile make it an invaluable

pharmacological tool for researchers in academia and industry. The detailed experimental

protocols provided in this guide should enable scientists to effectively utilize ML204 in their

studies to further elucidate the physiological and pathophysiological roles of TRPC4 and

TRPC5 channels and to explore their potential as therapeutic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676640?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

